Structural Differentiation: 2,4-Difluorophenyl Substituent vs. 2-Chlorophenyl and 3-Trifluoromethylphenyl Analogs
The target compound contains a 2,4-difluorophenylacetyl group, distinguishing it from the 2-chlorophenyl analog (CAS 2097909-52-7) and the 3-trifluoromethylphenyl analog (CAS 2097933-36-1). Fluorine substitution at the 2- and 4-positions of the phenyl ring provides a unique electronic profile relative to chlorine or trifluoromethyl groups, potentially enhancing metabolic stability and modulating π-stacking interactions with biological targets [1]. Among a panel of quinoxaline-pyrrolidine DNA gyrase inhibitors, substituent-dependent IC50 shifts ranging from 26.57 to 84.84 µM demonstrate that minor aryl group modifications produce biologically meaningful potency differences [2].
| Evidence Dimension | Aryl substituent electronic and steric properties |
|---|---|
| Target Compound Data | 2,4-difluorophenyl (Hammett σmeta = 0.34; σpara = 0.06 for F substituents); XLogP3 = 3.0 [1] |
| Comparator Or Baseline | 2-Chlorophenyl analog (σmeta = 0.37 for Cl; predicted higher XLogP); 3-Trifluoromethylphenyl analog (σmeta = 0.43 for CF3; predicted XLogP ~3.5) |
| Quantified Difference | Reduced lipophilicity relative to Cl and CF3 analogs; enhanced metabolic oxidative stability expected with fluorine vs. chlorine substitution |
| Conditions | Comparative analysis of computed molecular properties from PubChem [1] and class-level SAR from quinoxaline-pyrrolidine DNA gyrase inhibitors [2] |
Why This Matters
The 2,4-difluorophenyl group is expected to confer superior metabolic stability compared to chlorinated analogs, which undergo CYP450-mediated oxidative dechlorination, making this compound a preferable starting point for hit-to-lead optimization in medicinal chemistry programs.
- [1] PubChem Compound Summary for CID 126850644, 2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one. National Center for Biotechnology Information (2025). View Source
- [2] Alam, M. et al. Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein. Bioorganic Chemistry, 156, 108218 (2025). View Source
